2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
1.1. Structural Overview The compound 2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a nitro-substituted imidazole derivative characterized by a 4-ethoxyphenyl group linked to an ethanone moiety and a dihydroimidazole ring bearing a 4-nitrobenzylsulfanyl substituent. Its molecular formula is C₂₅H₂₃N₃O₄S, with an average molar mass of 473.54 g/mol (approximated based on structural analogs in ).
For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () reacts with aromatic carbonyl compounds to form structurally similar products. The 4-nitrobenzylsulfanyl group likely originates from thiol-nucleophile displacement of a chloromethyl precursor.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-2-27-18-9-5-15(6-10-18)13-19(24)22-12-11-21-20(22)28-14-16-3-7-17(8-4-16)23(25)26/h3-10H,2,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKIGZJNNCHKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps. One common approach is to start with the ethoxyphenyl and nitrophenyl precursors, which are then subjected to a series of reactions including sulfonation, nitration, and imidazole formation. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sulfuric acid or sodium borohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process would likely include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group typically yields nitro derivatives, while reduction yields amino derivatives .
Scientific Research Applications
2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, thereby increasing its efficacy .
Comparison with Similar Compounds
Research Findings and Methodological Notes
Stability Considerations
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic molecule with potential biological activity. Its structure incorporates various functional groups that may contribute to its pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The IUPAC name for the compound is 2-(4-ethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone. The molecular formula is , with a molecular weight of approximately 393.46 g/mol. The presence of an ethoxy group and a nitrophenyl moiety suggests potential interactions with biological targets that could lead to therapeutic effects.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Starting Materials : Ethoxyphenyl and nitrophenyl precursors.
- Reactions : Sulfonation, nitration, and imidazole formation under controlled conditions using solvents like methanol or ethanol and catalysts such as sulfuric acid or sodium borohydride.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study reported that derivatives containing the nitrophenyl group showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations around 1 mM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Concentration (mM) | Reference |
|---|---|---|---|
| Derivative A | S. aureus | 0.5 | |
| Derivative B | E. coli | 0.75 | |
| 2-(4-Ethoxyphenyl)... | P. mirabilis | 1.0 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, notably MCF cells, with an IC50 value of approximately 25.72 μM . Furthermore, in vivo studies on tumor-bearing mice revealed significant suppression of tumor growth when treated with the compound .
Table 2: Anticancer Activity Findings
| Study Type | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| In vitro | MCF (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
| In vivo | Tumor-bearing mice | N/A | Suppresses tumor growth |
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells:
Q & A
Basic Research Questions
Q. What are reliable methods for synthesizing 2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the imidazole core, followed by acylation to attach the ethoxyphenyl group. For example, condensation reactions under inert atmospheres (e.g., nitrogen) with catalysts like triethylamine can facilitate the formation of the sulfanyl bridge . Purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended to isolate the compound. Confirmation of intermediates via TLC and final product validation through melting point analysis and spectroscopic techniques (e.g., NMR) are critical .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify functional groups (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and the nitrophenyl moiety (aromatic protons at δ 7.5–8.5 ppm). X-ray crystallography is essential to resolve stereochemical ambiguities, particularly for the imidazole ring and sulfanyl linkage. For example, highlights the use of Stoe IPDS II diffractometers for single-crystal analysis .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer : Optimize reaction conditions by:
- Temperature control : Conduct acylation steps at 0–5°C to reduce undesired hydrolysis .
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfanyl group incorporation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of nitroaromatic intermediates .
Monitor reaction progress via LC-MS to detect byproducts early and adjust stoichiometry or quenching protocols .
Q. How can researchers evaluate the compound's biological activity in antimicrobial assays?
- Methodological Answer :
- In vitro testing : Use standardized microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) .
- Structure-activity relationship (SAR) : Compare activity against analogs with varied substituents (e.g., replacing 4-nitrophenyl with halogenated groups) to identify pharmacophores .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For crystallographic discrepancies (e.g., bond length variations), refine diffraction data using software like SHELXL and check for thermal motion artifacts .
- Computational modeling : Perform DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data .
Q. What experimental designs are suitable for studying the compound's environmental fate?
- Methodological Answer :
- Partitioning studies : Measure logP (octanol-water) to assess hydrophobicity and potential bioaccumulation .
- Degradation assays : Conduct photolysis (e.g., UV light exposure) and hydrolysis (pH 5–9 buffers) experiments to identify breakdown products via HPLC-MS .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity (OECD guidelines) .
Q. How can the compound's electronic properties be exploited in materials science?
- Methodological Answer :
- Computational modeling : Use DFT to calculate HOMO-LUMO gaps and predict charge-transfer capabilities .
- Spectroscopic analysis : UV-Vis spectroscopy (e.g., λmax in DCM) and cyclic voltammetry can characterize redox behavior for applications in organic semiconductors .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Standardize assays : Adopt consistent protocols (e.g., fixed inoculum sizes in antimicrobial tests) .
- Control variables : Account for solvent effects (e.g., DMSO vs. aqueous buffers) and cell passage numbers in cytotoxicity studies .
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from independent studies and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
